molecular formula C16H10 B3432361 Pyrene CAS No. 1228182-40-8

Pyrene

Cat. No. B3432361
M. Wt: 202.25 g/mol
InChI Key: BBEAQIROQSPTKN-UHFFFAOYSA-N
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Description

Pyrene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings, resulting in a flat aromatic system . The chemical formula is C16H10 . This yellow-green solid is the smallest peri-fused PAH . Pyrene forms during incomplete combustion of organic compounds .


Synthesis Analysis

Pyrene synthesis involves bromination reactions at various positions on the pyrene ring . Bromo-substituted precursors serve as vital intermediates in synthetic routes . The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .


Molecular Structure Analysis

Pyrene is composed of four interconnected benzene rings, which result in a high degree of hydrophobicity . Its unique structural properties have been extensively studied .


Chemical Reactions Analysis

Pyrene undergoes a series of hydrogenation reactions and is susceptible to halogenation, Diels-Alder additions, and nitration, all with varying degrees of selectivity . Pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) due to its unique optical and electronic properties .


Physical And Chemical Properties Analysis

Pyrene is a crystalline solid at room temperature, and its crystals exhibit a characteristic bluish fluorescence under ultraviolet (UV) light . It is insoluble in water but dissolves readily in many organic solvents, including toluene and benzene . Its melting point is around 156.6°C, and it boils at approximately 393.4°C . Pyrene has a molar mass of 202.25 g/mol and a density of 1.28 g/cm^3 .

Safety And Hazards

Vapors of pyrene are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapours is possible in the event of fire .

Future Directions

Pyrene-based metal organic frameworks (MOFs) have been attractive for the synthesis due to its unique optical and electronic properties . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . This review will pave the way for the researchers in the field for the design and development of novel pyrene-based structures and their utilization for different applications .

properties

IUPAC Name

pyrene
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InChI

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H
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InChI Key

BBEAQIROQSPTKN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2
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Molecular Formula

C16H10
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Related CAS

41496-25-7, 17441-16-6
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DSSTOX Substance ID

DTXSID3024289
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Molecular Weight

202.25 g/mol
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Physical Description

Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998), Dry Powder, Colorless solid, but may be yellow from impurities; [Hawley] Solid and solutions have slight blue fluorescence; [Merck Index] Yellow crystalline solid; [MSDSonline], Solid, PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS., Colorless solid, solid and solutions have a slight blue fluorescence.
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Boiling Point

759 °F at 760 mmHg (EPA, 1998), 394 °C, 404.00 °C. @ 760.00 mm Hg, 404 °C, 759 °F
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Flash Point

>200.0 °C (>392.0 °F)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 0.135 mg/L at 25 °C, In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L), Soluble in ethanol, ethyl ether, benzene, toluene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, ligroin, Partially soluble in organic solvents, 0.000135 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 0.135
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Density

1.27 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.271 g/cu cm at 23 °C, 1.27 g/cm³, 1.27 at 73.4 °F
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Vapor Pressure

2.6 mmHg at 392.7 °F ; 6.90 mmHg at 429.4 °F (NTP, 1992), 0.0000045 [mmHg], 4.5X10-6 mm Hg at 25 °C, Vapor pressure, Pa at ? °C: 0.08, depends upon the specific compound
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Impurities

... The usual contaminant which gives it a yellow color is tetracene.
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Product Name

Pyrene

Color/Form

Monoclinic prismatic tablets from alcohol or by sublimation; pure pyrene is colorless, Pale yellow plates (from toluene, sublimes), Colorless solid (tetracene impurities give yellow color)

CAS RN

129-00-0
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Melting Point

313 °F (EPA, 1998), 150.62 °C, 151.2 °C, 151 °C, 313 °F
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PYRENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/867
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Reactant of Route 1
Pyrene
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Pyrene
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Pyrene
Reactant of Route 4
Pyrene
Reactant of Route 5
Pyrene
Reactant of Route 6
Pyrene

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